UCK2 Inhibitory Potency: p-Tolyl vs. Phenyl Substituent at C-2
When the 2-(p-tolyl) scaffold (yielding UCK2 Inhibitor-2, compound 20874830) is compared to the 2-phenyl analog (yielding UCK2 Inhibitor-1, compound 20874830-2), the p-tolyl-bearing compound demonstrates superior UCK2 inhibition with an IC50 of 3.8 µM versus 4.7 µM for the 2-phenyl analog in a validated ADP-Glo kinase assay, representing a 1.2-fold potency advantage [1]. Both compounds share the identical 9-methyl substitution and S-alkylated benzoic acid appendage; the sole structural difference is the para-methyl group on the 2-aryl ring, establishing that this methyl group contributes measurably to target engagement [1].
| Evidence Dimension | UCK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.8 µM (S-alkylated derivative UCK2 Inhibitor-2, built on the 9-methyl-2-(p-tolyl) scaffold) |
| Comparator Or Baseline | IC50 = 4.7 µM (S-alkylated derivative UCK2 Inhibitor-1, built on the 9-methyl-2-phenyl scaffold; compound 20874830-2) |
| Quantified Difference | 1.2-fold lower IC50 (higher potency) for the p-tolyl scaffold vs. the phenyl scaffold |
| Conditions | ADP-Glo kinase assay; validated IC50 determination as reported in Okesli-Armlovich et al. 2019, Table 1 |
Why This Matters
This demonstrates that the p-tolyl substituent is not interchangeable with phenyl; researchers requiring the most potent UCK2 inhibitory scaffold should select the p-tolyl variant.
- [1] Okesli-Armlovich A, Gupta A, Jimenez M, Auld D, Liu Q, Bassik MC, Khosla C. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2559-2564. Table 1. PMID: 31420268; PMCID: PMC6719797. View Source
